molecular formula C22H16N2O B5909297 4-phenoxy-2-[(E)-2-phenylethenyl]quinazoline

4-phenoxy-2-[(E)-2-phenylethenyl]quinazoline

Cat. No.: B5909297
M. Wt: 324.4 g/mol
InChI Key: GQUVPHZDWRIFIN-FOCLMDBBSA-N
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Description

4-phenoxy-2-[(E)-2-phenylethenyl]quinazoline is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties . The structure of this compound includes a quinazoline core substituted with phenoxy and phenylethenyl groups, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-2-[(E)-2-phenylethenyl]quinazoline can be achieved through various synthetic routes. One efficient method involves the use of aryne chemistry. The starting materials, such as quinazolin-4(3H)-one, are reacted with aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This method provides a mild and environmentally benign way to prepare 4-phenoxyquinazoline derivatives with high yields and broad substrate scope .

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are common in industrial settings to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-phenoxy-2-[(E)-2-phenylethenyl]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy and phenylethenyl groups can undergo nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

4-phenoxy-2-[(E)-2-phenylethenyl]quinazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenoxy-2-[(E)-2-phenylethenyl]quinazoline involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . By inhibiting these enzymes, the compound can effectively reduce cancer cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenoxyquinazoline
  • 2-phenoxyquinoxaline
  • 2-phenoxypyridine

Uniqueness

4-phenoxy-2-[(E)-2-phenylethenyl]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinazoline derivatives, it may exhibit enhanced anti-cancer activity and improved pharmacokinetic properties .

Properties

IUPAC Name

4-phenoxy-2-[(E)-2-phenylethenyl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O/c1-3-9-17(10-4-1)15-16-21-23-20-14-8-7-13-19(20)22(24-21)25-18-11-5-2-6-12-18/h1-16H/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUVPHZDWRIFIN-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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